molecular formula C4H8ClNO3S B158431 Morpholine-4-sulfonyl chloride CAS No. 1828-66-6

Morpholine-4-sulfonyl chloride

Cat. No. B158431
CAS RN: 1828-66-6
M. Wt: 185.63 g/mol
InChI Key: KXIBCCFSAMRWIC-UHFFFAOYSA-N
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Description

Morpholine-4-sulfonyl chloride is a chemical compound with the CAS Number: 1828-66-6. It has a molecular weight of 185.63 and its IUPAC name is 4-morpholinesulfonyl chloride . It is stored at a temperature of 2-8°C in an inert atmosphere . The compound is colorless or white to yellow in its solid or liquid form .


Synthesis Analysis

Morpholines, including Morpholine-4-sulfonyl chloride, are commonly synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The InChI code for Morpholine-4-sulfonyl chloride is 1S/C4H8ClNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms.


Chemical Reactions Analysis

Morpholine-4-sulfonyl chloride can react with sulfuryl dichloride in acetonitrile when heated to reflux and stirred for 24 hours . This reaction is performed under an inert atmosphere .


Physical And Chemical Properties Analysis

Morpholine-4-sulfonyl chloride has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.49 cm/s . It has a Log Po/w (iLOGP) of 1.66 .

Scientific Research Applications

Antibiotic Modulation

Morpholine-4-sulfonyl chloride derivatives, specifically 4-(Phenylsulfonyl) morpholine, have been studied for their antibiotic activity and potential to modulate the effectiveness of other antibiotics. Research indicates these compounds can enhance the antibiotic effect of substances like amikacin against resistant strains of P. aeruginosa. These findings suggest the utility of morpholine derivatives in combating multidrug-resistant microbial strains (Oliveira et al., 2015).

Antimicrobial Synthesis

A series of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, showed potent antimicrobial activity. The structural derivatives of morpholine-4-sulfonyl chloride, particularly those with sulfonamide linkages, demonstrated substantial inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Janakiramudu et al., 2017).

Chemical Synthesis and Structure Analysis

Morpholine derivatives synthesized from benzenesulphonyl chlorides showed moderate antibacterial activity against specific bacterial strains. The structural elucidation of these compounds, confirmed by NMR analysis, highlights the relevance of morpholine-4-sulfonyl chloride in synthesizing chemical compounds with potential therapeutic applications (Ahmed et al., 2021).

Green Chemistry Applications

Research into eco-friendly synthesis methods for sulfonamide and sulfonate derivatives utilized morpholine derivatives, demonstrating the compound's role in developing sustainable chemical synthesis processes. These methods aim to produce high-purity derivatives under mild conditions, contributing to green chemistry initiatives (Almarhoon et al., 2019).

Safety And Hazards

Morpholine-4-sulfonyl chloride is classified as a dangerous substance. It has a GHS05 pictogram and the signal word is "Danger" . The hazard statements include H314 . Precautionary statements include P260, P280, P303+P361+P353, P301+P330+P331, P304+P340+P310, P305+P351+P338+P310 .

properties

IUPAC Name

morpholine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIBCCFSAMRWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510162
Record name Morpholine-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-4-sulfonyl chloride

CAS RN

1828-66-6
Record name Morpholine-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholine-4-sulfonyl chloride
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Synthesis routes and methods I

Procedure details

With intensive cooling, 32.7 ml of sulfuryl chloride are added at approximately 0° C. to 23.5 ml of morpholine. The suspension is then carefully heated to 60° C., causing the onset of hydrogen chloride evolution. After 5 h at 60° C., the evolution of hydrogen chloride is complete. The cooled brown reaction mixture is poured onto ice, and the precipitating oil is extracted with ether, washed with water, 5% sodium hydrogen carbonate solution and water and dried with sodium sulfate. The organic phases are concentrated by evaporation and distilled at elevated temperature and reduced pressure (90° C.; 1 mbar) to yield the title compound: 1H-NMR (200 MHz, DMSO-d6): 3.80 and 3.29 (2t, 5 Hz, per 4 H).
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32.7 mL
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Synthesis routes and methods II

Procedure details

A solution of 4.6 g of sulfuryl chloride in acetonitrile was treated dropwise with 996 mg of morpholine at ambient temperature under an atmosphere of nitrogen. After complete addition, the mixture was refluxed for 16 h, cooled to room temperature, and concentrated in vacuo to yield the title product as a red oil. TLC: Rf=0.65 CH2Cl2. (1H)-NMR (CDCl3) consistent with structure.
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Synthesis routes and methods III

Procedure details

Under an ice-cooled, dichloromethane solution containing 12 ml (0.15 mol) of sulfurylchloride was cooled, dichloromethane solution containing 21 ml (0.15 mol) of triethylamine and 13 ml (0.15 mol) of morpholine was added dropwise over a period one hour. After stirring for 2 hour, the reaction mixture was washed cooled-0.1N hydrochloric acid and saturated brine and then was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue thus obtained was chromatographed on silica gel column for purification, whereby 20.54 g of morpholine-4-sulfonylchloride was obtained.
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21 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholine-4-sulfonyl chloride
Reactant of Route 2
Morpholine-4-sulfonyl chloride
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Morpholine-4-sulfonyl chloride
Reactant of Route 4
Morpholine-4-sulfonyl chloride

Citations

For This Compound
28
Citations
X Wang, M Yang, S Ye, Y Kuang, J Wu - Chemical Science, 2021 - pubs.rsc.org
Sulfuric chloride is used as the source of the –SO2– group in a palladium-catalyzed three-component synthesis of sulfonamides. Suzuki–Miyaura coupling between the in situ …
Number of citations: 16 pubs.rsc.org
L Liu, Y Wu, X Wu, JT Yu, C Pan - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
… At the beginning of our study, the reaction between N-benzyl-N-(1-phenylvinyl)acetamide 1a and morpholine-4-sulfonyl chloride 2a was explored to find the optimal reaction conditions (…
Number of citations: 0 pubs.rsc.org
DR Bazanov, NV Pervushin, EV Savin… - Medicinal Chemistry …, 2021 - Springer
p53-MDM2/MDMX interaction inhibitors represent the prospective agents for targeted anticancer therapy in tumors expressing wild-type p53 protein. Imidazoline-based MDM2-targeted …
Number of citations: 7 link.springer.com
JU Flanagan, GJ Atwell, DM Heinrich… - Bioorganic & Medicinal …, 2014 - Elsevier
… The residue was dissolved in DCM, diluted with pet ether, filtered through Celite and evaporated to give crude morpholine-4-sulfonyl chloride 23 (77). A solution of 1-(4-chlorophenyl)…
Number of citations: 47 www.sciencedirect.com
N Xing, C Chen, Q Zhong, S Zheng, G Wang, L He - Molecules, 2020 - mdpi.com
… The reaction of morpholine-4-sulfonyl chloride and thiophene-2-sulfonyl chloride with (substituted) phenoxyethylamine in dichloromethane gave 1a–f. Compounds 2 were formed by …
Number of citations: 3 www.mdpi.com
D Guianvarc'h, M Duca, C Boukarim… - Journal of medicinal …, 2004 - ACS Publications
… The commercially unavailable diethylsulfamoyl chloride, 25 dibutylsulfamoyl chloride, 25 morpholine-4-sulfonyl chloride, 26 piperidine-1-sulfonyl chloride, 27 and 4-methylpiperazine-1-…
Number of citations: 53 pubs.acs.org
C Yong, SM Devine, X Gao, A Yan… - …, 2019 - Wiley Online Library
Noscapine displays weak anticancer efficacy and numerous research efforts have attempted to generate more potent noscapine analogues. These modifications included the …
S Chen, K Zheng, F Chen - Tetrahedron Letters, 2012 - Elsevier
… Sulfamoyl chloride including morpholine-4-sulfonyl chloride, pyrrolidine-1-sulfonyl chloride, and piperidine-1-sulfonyl chloride were tolerated under the optimal reaction conditions, and …
Number of citations: 16 www.sciencedirect.com
TD Le - 2019 - search.proquest.com
The macrocyclic polyamine, cyclotriazadisulfonamide (CADA), is a small molecule that is known to inhibit the entry of human immunodeficiency virus (HIV). The mechanism of action …
Number of citations: 2 search.proquest.com
T Felicetti, CP Gwee, MS Burali, KWK Chan… - European Journal of …, 2023 - Elsevier
… Following the general procedure (Method D), starting from intermediate 65 and using morpholine 4-sulfonyl chloride, compound 10 was obtained after filtration and purification by flash …
Number of citations: 1 www.sciencedirect.com

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